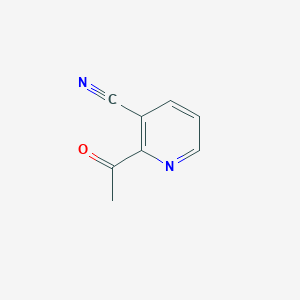

2-Acetylnicotinonitrile

Description

2-Acetylnicotinonitrile is a nicotinonitrile derivative characterized by an acetyl group at the 2-position of the pyridine ring and a nitrile group at the 3-position.

Properties

CAS No. |

1211523-06-6 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-acetylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-7(5-9)3-2-4-10-8/h2-4H,1H3 |

InChI Key |

QUNYQZWKUVQOQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nicotinic acid as a starting material. The nicotinic acid is first converted to nicotinic acid N-oxide, which is then reacted with acetic anhydride. The deoxygenation step is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, followed by treatment with an alkaline aqueous solution and an aqueous acid solution to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Acetylnicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 2-acetylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituents at the 2-, 4-, 5-, and 6-positions. Below is a comparative analysis of key analogs:

Biological Activity

2-Acetylnicotinonitrile, also known as 2-acetyl-5-cyanopyridine, is an organic compound characterized by a pyridine ring substituted with an acetyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It appears as a yellowish solid and is soluble in organic solvents such as ethanol and acetone. The structural representation is crucial for understanding its interactions with biological targets.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects. The dual functionality of the acetyl and cyano groups allows for diverse chemical reactivity, which may contribute to its biological effects.

Interaction with Receptors

- Nicotinic Receptors : Studies suggest that this compound may modulate synaptic transmission through its binding affinity to nAChRs, which are critical for cognitive functions and neuroprotection.

- Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially inhibiting certain enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural attributes compared to related compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinonitrile | Pyridine derivative | Lacks acetyl group; primarily studied for nicotine-like effects. |

| 3-Acetylnicotinic Acid | Carboxylic acid derivative | Exhibits different biological activities due to carboxylic acid functionality. |

| 4-Acetylnicotinic Acid | Carboxylic acid derivative | Similar to 3-acetylnicotinic acid but varies in receptor interactions. |

| 2-Pyridinecarboxylic Acid | Carboxylic acid derivative | Lacks cyano group; used in various chemical syntheses. |

Case Studies and Research Findings

Recent studies have examined the biological effects of this compound on various cell lines, particularly focusing on its antiproliferative activity against cancer cells.

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation markers in cellular models, suggesting its potential use as an anti-inflammatory agent.

- Neuroprotective Properties : Investigations into the neuroprotective effects revealed that this compound could mitigate neuronal damage in models of oxidative stress, indicating a promising avenue for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.